Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)-
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Overview
Description
Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)- is a steroid compound belonging to the 16-androstene classΔ6-testosterone . Unlike androgens, it does not exhibit androgenic or anabolic effects. it has been associated with pheromone-like activities in humans .
Preparation Methods
Synthesis:: The synthetic route for Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)- involves the conversion of androstadienol by 3β-hydroxysteroid dehydrogenase. This intermediate can further transform into more potent pheromones like androstenone, 3α-androstenol, or 3β-androstenol via enzymatic reactions .
Industrial Production:: Industrial production methods for this compound are not widely documented, but it can be synthesized in the laboratory.
Chemical Reactions Analysis
Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)- can undergo various chemical reactions:
Oxidation: Oxidative processes can modify the compound.
Reduction: Reduction reactions may alter its structure.
Substitution: Substituents can be added or replaced. Common reagents and conditions depend on the specific reaction, but they often involve enzymes or chemical catalysts.
Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry::
Pheromone Research: Androsta-4,6-dien-3-one plays a role in human scent communication and attraction.
Steroid Chemistry: It contributes to our understanding of steroid metabolism.
Neurosteroids: Investigating its effects on mood and behavior.
Endocrinology: Studying its interactions with hormone receptors.
Fragrance Industry: Androsta-4,6-dien-3-one is used in male fragrances due to its purported sexual attraction-enhancing properties.
Mechanism of Action
The exact mechanism by which Androsta-4,6-dien-3-one exerts its effects remains an area of ongoing research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Androsta-4,6-dien-3-one stands out due to its unique structure and pheromone-like properties. Similar compounds include androstenone, androstenol, and other androstane derivatives.
Properties
IUPAC Name |
17-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-17,21H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDCOKNNLDEKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C=CC4=CC(=O)CCC34C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326072 |
Source
|
Record name | MLS002693945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4223-57-8 |
Source
|
Record name | NSC523834 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002693945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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